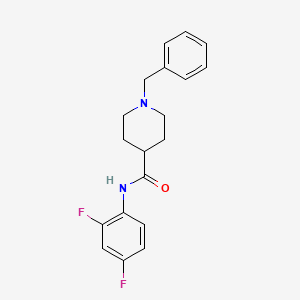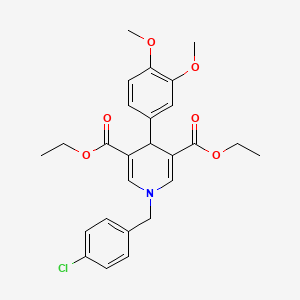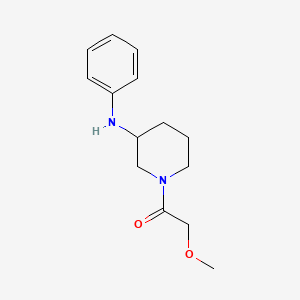![molecular formula C16H12N2O2 B6051538 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)
2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol, also known as PPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PPO belongs to the class of oxadiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. Additionally, 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various animal models of inflammation. 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has several advantages as a research compound, including its low toxicity and high solubility in water and organic solvents. 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol is also relatively easy to synthesize and purify. However, 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has some limitations, such as its instability under acidic conditions and its sensitivity to light and heat. Furthermore, the mechanism of action of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol. One potential area of research is the development of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol analogs with improved stability and potency. Another area of research is the investigation of the potential synergistic effects of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol with other therapeutic agents. Furthermore, the elucidation of the mechanism of action of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol may provide insights into the development of novel therapeutic strategies for various diseases. Finally, the evaluation of the safety and efficacy of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol in clinical trials may lead to its potential use as a therapeutic agent.
合成法
The synthesis of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-(1,2-dihydroxypropyl)-1,2,4-oxadiazole. The resulting compound is then reacted with benzaldehyde to produce 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol. The synthesis of 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has been optimized by various researchers to improve the yield and purity of the compound.
科学的研究の応用
2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo studies. 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has also been investigated for its neuroprotective, cardioprotective, and hepatoprotective properties. Furthermore, 2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol has been shown to have antimicrobial and antifungal activities.
特性
IUPAC Name |
2-[3-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-9-5-4-8-13(14)16-17-15(18-20-16)11-10-12-6-2-1-3-7-12/h1-11,19H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDAQOVXERMPRS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6051459.png)


![4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid](/img/structure/B6051480.png)
![2-(1-(2,2-dimethylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051491.png)


![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051510.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6051544.png)

![methyl 2,2-dimethyl-5-{[(4-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6051572.png)